molecular formula C15H8ClIN2O3 B6098131 5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline

5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline

Cat. No. B6098131
M. Wt: 426.59 g/mol
InChI Key: YVCABYRECYUQRG-UHFFFAOYSA-N
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Description

5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline, also known as CINQ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CINQ belongs to the class of quinoline derivatives and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline. One area of interest is the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various cellular pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 2-iodo-4-nitrophenol in the presence of a suitable catalyst. This reaction produces this compound as a yellow crystalline solid with a melting point of 224-226°C. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve these goals.

Scientific Research Applications

5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline has been studied extensively in the context of its potential as a therapeutic agent. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In vitro and in vivo studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect against oxidative stress.

properties

IUPAC Name

5-chloro-8-(2-iodo-4-nitrophenoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClIN2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(19(20)21)8-12(13)17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCABYRECYUQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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